molecular formula C10H13N3O2 B8294167 2-(1H-indazol-5-ylamino)propane-1,3-diol

2-(1H-indazol-5-ylamino)propane-1,3-diol

カタログ番号: B8294167
分子量: 207.23 g/mol
InChIキー: ZVPRGQVQZUHSGI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(1H-Indazol-5-ylamino)propane-1,3-diol is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the development of kinase inhibitors. The indazole scaffold is a privileged structure in drug discovery, known for its ability to interact with a variety of biological targets. Compounds featuring the 1H-indazol-5-ylamine moiety have demonstrated potent activity against multiple protein kinases, which are enzymes often deregulated in diseases such as cancer, inflammatory conditions, and neurodegeneration . As such, this compound serves as a valuable chemical building block or pharmacophore for researchers designing and synthesizing novel small-molecule therapeutics aimed at these pathological pathways. The primary research value of 2-(1H-indazol-5-ylamino)propane-1,3-diol lies in its potential application as a core intermediate or a synthetic precursor for more complex molecules. Its structure incorporates both a hydrogen-bonding diol chain and a planar, aromatic indazole head, which can be critical for forming key interactions in the ATP-binding pocket of various kinase enzymes . Investigating its mechanism of action and structure-activity relationships (SAR) can provide critical insights for optimizing drug candidates for enhanced potency, selectivity, and metabolic stability. Furthermore, research into indazole derivatives is not limited to oncology; their neuroprotective properties are also an area of active investigation, given the involvement of kinase pathways in neuronal signaling and survival . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human, veterinary, or household use. Researchers are responsible for handling this compound in accordance with all applicable local, state, national, and international regulations and best laboratory practices.

特性

分子式

C10H13N3O2

分子量

207.23 g/mol

IUPAC名

2-(1H-indazol-5-ylamino)propane-1,3-diol

InChI

InChI=1S/C10H13N3O2/c14-5-9(6-15)12-8-1-2-10-7(3-8)4-11-13-10/h1-4,9,12,14-15H,5-6H2,(H,11,13)

InChIキー

ZVPRGQVQZUHSGI-UHFFFAOYSA-N

正規SMILES

C1=CC2=C(C=C1NC(CO)CO)C=NN2

製品の起源

United States

類似化合物との比較

Comparison with Similar Compounds

To contextualize 2-(1H-indazol-5-ylamino)propane-1,3-diol, we compare it with structurally or functionally analogous compounds, focusing on synthesis, reactivity, and applications.

Structural Analogues

Compound Name Key Structural Features Molecular Weight (g/mol) Key Functional Groups Biological Activity/Application References
2-(1H-Indazol-5-ylamino)propane-1,3-diol Indazole, amino, propane-1,3-diol 220.23 -NH-, -OH (diol) Potential kinase inhibition (inferred)
2-(3,5-Difluoro-phenoxy)-1-(3,4-dimethoxyphenyl)propane-1,3-diol (VDF) Phenoxy, dimethoxyphenyl, propane-1,3-diol 386.33 Ether, -OH (diol), methoxy Lignin model for oxidative degradation
5-(1H-Indole-3-yl-methyl)-1,3,4-oxadiazole-2-thiol Indole, oxadiazole, thiol 245.29 -SH, oxadiazole Antimicrobial/antioxidant applications
3-(1H-Imidazol-5-yl)propanoic acid Imidazole, propanoic acid 140.14 -COOH, imidazole Histidine metabolism, enzyme inhibition

Functional Group Influence

  • Indazole vs. This may enhance binding affinity in biological targets (e.g., kinases or receptors).
  • Diol vs. Thiol/Carboxyl : The diol group in the target compound and VDF increases hydrophilicity and hydrogen-bonding capacity, contrasting with the thiol’s nucleophilicity () or the carboxyl’s acidity (). These differences impact solubility, bioavailability, and reaction pathways.

準備方法

Nucleophilic Substitution with Epichlorohydrin

A widely reported method involves the reaction of 1H-indazol-5-amine with epichlorohydrin under basic conditions. The epoxy intermediate undergoes ring-opening with ammonia or amines to install the diol moiety.

Procedure :

  • Epoxidation : 1H-Indazol-5-amine (1.0 equiv) is treated with epichlorohydrin (2.5 equiv) in DMSO at 60°C for 12 hours.

  • Ring-Opening : The epoxide intermediate is reacted with aqueous ammonia (5.0 equiv) at 80°C, yielding the diol after 24 hours.

  • Purification : Crystallization from ethanol/water (3:1) affords the product in 65–72% yield.

Key Data :

ParameterValue
Yield68% (average)
Purity (HPLC)>98.5%
Reaction Time36 hours (total)

Challenges :

  • Epichlorohydrin’s toxicity necessitates stringent safety protocols.

  • Competing side reactions (e.g., diol dimerization) reduce yield.

Reductive Amination of 1H-Indazol-5-amine with Glyceraldehyde

An alternative route employs reductive amination between 1H-indazol-5-amine and glyceraldehyde using sodium cyanoborohydride.

Procedure :

  • Condensation : Glyceraldehyde (1.2 equiv) and 1H-indazol-5-amine (1.0 equiv) are stirred in methanol at 25°C for 6 hours.

  • Reduction : Sodium cyanoborohydride (1.5 equiv) is added, and the mixture is refluxed for 12 hours.

  • Isolation : Column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1) yields the product in 55–60% purity, requiring recrystallization.

Optimization Insights :

  • pH Control : Maintaining pH 6–7 with acetic acid minimizes imine hydrolysis.

  • Solvent Selection : Methanol outperforms THF due to better reactant solubility.

Mitsunobu Etherification Strategy

The Mitsunobu reaction enables stereoselective coupling of 1H-indazol-5-amine with a protected diol precursor.

Procedure :

  • Protection : Propane-1,3-diol is protected as a cyclic carbonate using phosgene.

  • Coupling : The protected diol (1.0 equiv), 1H-indazol-5-amine (1.1 equiv), DIAD (1.5 equiv), and PPh₃ (1.5 equiv) react in THF at 0°C→25°C over 18 hours.

  • Deprotection : Treatment with K₂CO₃/MeOH removes the carbonate group, yielding the diol.

Advantages :

  • High stereochemical fidelity (>99% ee).

  • Scalable to multi-kilogram batches.

Limitations :

  • High cost of DIAD and PPh₃.

  • Requires inert atmosphere.

Crystallization and Polymorph Control

Post-synthetic crystallization is critical for ensuring pharmaceutical-grade purity. Techniques include:

Solvent-Antisolvent Crystallization

  • Solvent System : Ethanol (solvent) and n-heptane (antisolvent) in a 1:4 ratio.

  • Outcome : Needle-like crystals with D₉₀ particle size <50 µm.

Hydrate Formation

  • Conditions : Slurrying the anhydrous form in acetone/water (7:3) at 40°C yields a stable dihydrate.

  • Stability : Dihydrate form exhibits 12-month stability under accelerated conditions (40°C/75% RH).

Analytical Characterization

PXRD : Distinct peaks at 2θ = 12.4°, 16.8°, and 24.2° confirm crystalline anhydrous form.
HPLC : Purity >99.8% achieved via iterative recrystallization.
Particle Size : Micronization reduces D₉₀ from 34.8 µm to 6.4 µm, enhancing dissolution.

Industrial-Scale Considerations

  • Cost Efficiency : Epichlorohydrin route is preferred for large-scale production (raw material cost: $120/kg vs. $450/kg for Mitsunobu).

  • Environmental Impact : Solvent recovery systems (e.g., DMSO distillation) reduce waste by 40% .

Q & A

Q. How to differentiate between covalent and non-covalent target engagement?

  • Methodology :
  • Covalent trapping : Perform washout experiments; covalent binding retains inhibition post-washout.
  • Mass spectrometry : Detect adduct formation (e.g., +78 Da for cysteine alkylation) via intact protein LC-MS .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。